

Application Note: HPLC Analysis of Methyl 10undecenoate

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Compound of Interest		
Compound Name:	Methyl 10-undecenoate	
Cat. No.:	B153647	Get Quote

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Methyl 10-undecenoate**, a valuable intermediate in the chemical and pharmaceutical industries. The described reverse-phase HPLC method with UV detection provides a reliable and efficient means for quality control and purity assessment. This document provides the necessary protocols for sample preparation, chromatographic conditions, and data analysis, making it a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Methyl 10-undecenoate is a key unsaturated fatty acid methyl ester (FAME) utilized in the synthesis of various polymers, fragrances, and pharmaceutical agents. Its purity is critical for the quality and efficacy of the end products. Therefore, a precise and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation and quantification of FAMEs with high resolution and sensitivity.[1][2][3] This application note presents a validated HPLC-UV method for the analysis of **Methyl 10-undecenoate**.

ExperimentalInstrumentation and Consumables



- HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.
- Column: A reverse-phase C18 column is recommended for the separation.[4]
- Solvents: HPLC grade acetonitrile, and water are required.
- Reagents: Phosphoric acid or formic acid (for MS-compatible methods) are used as mobile phase modifiers.[4]
- Sample Vials: Amber glass vials to protect the analyte from light.
- Syringe Filters: 0.45 μm PTFE filters for sample clarification.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of **Methyl 10-undecenoate**.[4] The following table summarizes the optimized chromatographic conditions:

Parameter	Condition
Column	C18, 5 μm, 4.6 x 150 mm
Mobile Phase	Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 205 nm
Run Time	10 minutes

For Mass Spectrometry (MS) compatible applications, 0.1% phosphoric acid can be substituted with 0.1% formic acid.[4]

Quantitative Data Summary



The following tables present representative quantitative data for the HPLC analysis of fatty acid methyl esters, which can be expected for **Methyl 10-undecenoate** under the described conditions. These values are based on analyses of similar FAMEs and serve as a benchmark for method validation.[2]

Table 1: Linearity and Range

Analyte	Linear Range (mg/L)	Correlation Coefficient (r²)
Methyl 10-undecenoate (Representative)	1 - 500	> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (mg/L)	LOQ (mg/L)
Methyl 10-undecenoate (Representative)	0.15	0.50

Table 3: Precision

Analyte	Concentration (mg/L)	Repeatability (RSD, n=6)
Methyl 10-undecenoate (Representative)	10	< 2.0%
100	< 1.5%	
400	< 1.0%	

Experimental Protocols Standard Solution Preparation

• Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of **Methyl 10-undecenoate** reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

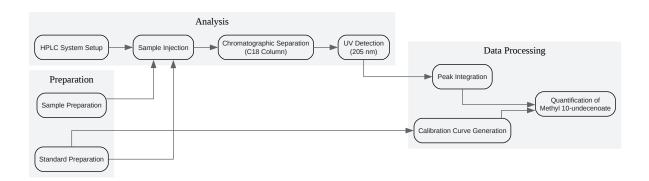


Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
of the primary stock solution with the mobile phase to achieve concentrations ranging from 1
mg/L to 500 mg/L.

Sample Preparation

- Liquid Samples: If the sample is a liquid, accurately dilute a known volume with acetonitrile to fall within the calibration range.
- Solid or Semi-Solid Samples: Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent like hexane. Evaporate the solvent and reconstitute the residue in a known volume of acetonitrile.
- Filtration: Filter all prepared standards and samples through a 0.45 μm syringe filter before injection into the HPLC system.

HPLC Analysis Workflow



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